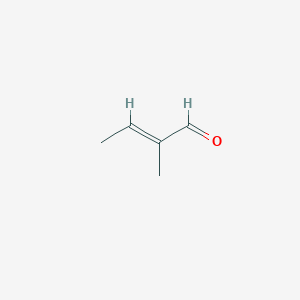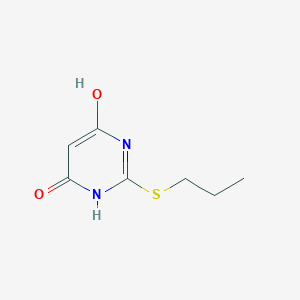
2-(Propylthio)pyrimidine-4,6-diol
Vue d'ensemble
Description
2-(Propylthio)pyrimidine-4,6-diol is a chemical compound that has garnered attention in various fields of scientific research It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mécanisme D'action
Target of Action
The primary target of 2-(Propylthio)pyrimidine-4,6-diol is the P2Y12 receptor . This compound is an intermediate in the synthesis of Ticagrelor , a well-known dual ADP receptor inhibitor . The P2Y12 receptor plays a crucial role in platelet aggregation, a key process in blood clotting and wound healing .
Mode of Action
This compound interacts with its target, the P2Y12 receptor, through a series of biochemical reactions. The synthesis of Ticagrelor involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative, followed by the construction of a triazole compound via a diazotization reaction . This process results in a compound that can inhibit the P2Y12 receptor, thereby preventing platelet aggregation .
Biochemical Pathways
The action of this compound affects the biochemical pathway of platelet aggregation. By inhibiting the P2Y12 receptor, this compound prevents the binding of ADP to the receptor, a key step in the aggregation of platelets . This disruption of the pathway leads to a decrease in blood clot formation.
Pharmacokinetics
Ticagrelor exhibits rapid onset and offset effects, making it suitable for patients undergoing surgery
Result of Action
The result of the action of this compound, through its role in the synthesis of Ticagrelor, is the prevention of thrombotic events such as stroke or heart attack in patients with acute coronary syndrome or myocardial infarction with ST elevation . By inhibiting platelet aggregation, this compound helps to prevent the formation of blood clots that can lead to these serious health events.
Action Environment
The action of this compound, like many other pharmaceutical compounds, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, the synthesis process of Ticagrelor involves reactions that need to be carried out under specific conditions, such as certain temperatures and pH levels . Any changes in these environmental factors could potentially affect the efficacy and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylthio)pyrimidine-4,6-diol typically involves the alkylation of 4,6-dihydroxy-2-mercaptopyrimidine. One common method includes reacting an alkali metal salt of 4,6-dihydroxy-2-mercaptopyrimidine with a propyl halide in the presence of a base and a phase transfer catalyst in a reaction-inert solvent . The reaction mass is then acidified to produce this compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of an alkali metal salt of 2-thiobarbituric acid as a starting material avoids lengthy and cumbersome procedures, making the process more efficient and cost-effective . The intermediate product is subjected to nitration and chlorination reactions to produce the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propylthio)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the propylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(Propylthio)pyrimidine-4,6-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the development of pharmaceuticals and other fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-(propylthio)pyrimidine-4,6-diol: A related compound used in the synthesis of ticagrelor.
2-(d7-propylthio)pyrimidine-4,6-diol: A deuterated analog used for research purposes.
Uniqueness
2-(Propylthio)pyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of ticagrelor highlights its importance in medicinal chemistry.
Propriétés
IUPAC Name |
4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDANYQUROGPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395534 | |
| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145783-12-6 | |
| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are employed to detect and quantify 2-(Propylthio)pyrimidine-4,6-diol in drug substances?
A1: A novel LC-QTOF-MS/MS method has been developed for the trace-level identification and quantification of this compound in ticagrelor drug substance. [] This method utilizes liquid chromatography coupled with quadrupole time-of-flight mass spectrometry, offering high sensitivity and selectivity for detecting and quantifying this potential genotoxic impurity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





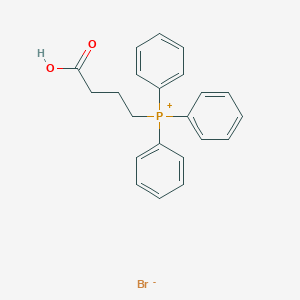
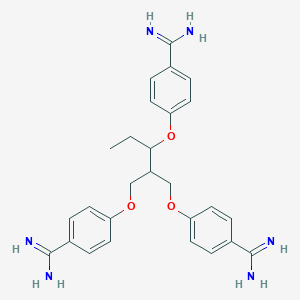

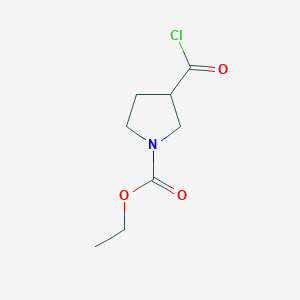
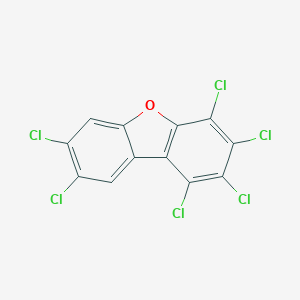
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)

